4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid

Descripción

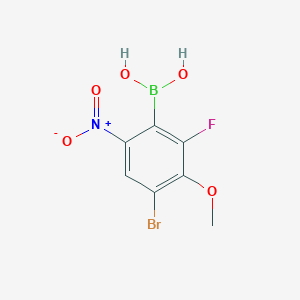

4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid is a multifunctional boronic acid derivative with a benzene core substituted at positions 2 (fluoro), 3 (methoxy), 4 (bromo), and 6 (nitro). Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable bonds with transition metals.

Propiedades

IUPAC Name |

(4-bromo-2-fluoro-3-methoxy-6-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrFNO5/c1-16-7-3(9)2-4(11(14)15)5(6(7)10)8(12)13/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRLVTRJWTYSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid typically involves the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.

Nitration: The nitro group is introduced via electrophilic aromatic substitution using a nitrating mixture of concentrated sulfuric acid and nitric acid.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid moiety reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Tin(II) chloride, iron powder.

Nucleophiles: Methoxide, fluoride, amines.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aminophenyl Compounds: Formed through reduction of the nitro group.

Aplicaciones Científicas De Investigación

4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.

Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid moiety transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic Acid (CAS: 957120-79-5)

- Substituents : Bromo (position 6), fluoro (position 2), methoxycarbonyl (position 3).

- Key Differences : Replaces the nitro and methoxy groups in the target compound with a methoxycarbonyl ester. The ester group introduces greater steric bulk and alters electronic properties (electron-withdrawing carbonyl).

- Implications : Reduced solubility in polar solvents compared to the nitro-containing target compound. The ester may limit reactivity in cross-coupling due to steric hindrance .

4-Bromo-2-fluoro-6-methoxyphenylboronic Acid (CAS: 957035-32-4)

- Substituents : Bromo (position 4), fluoro (position 2), methoxy (position 6).

- Key Differences : Lacks the nitro group at position 6 and has methoxy at position 6 instead of 3.

3-Benzyloxy-6-bromo-2-fluorophenylboronic Acid (CAS: 957035-10-8)

- Substituents : Bromo (position 6), fluoro (position 2), benzyloxy (position 3).

- Key Differences : Benzyloxy (bulky aryl ether) replaces methoxy, and bromo is at position 6 instead of 4.

- Implications : Increased steric hindrance from benzyloxy may slow reaction kinetics in cross-coupling. Enhanced lipophilicity compared to the target compound .

(2-Bromo-6-fluoro-3-methoxyphenyl)boronic Acid (CAS: 957062-89-4)

- Substituents : Bromo (position 2), fluoro (position 6), methoxy (position 3).

- Key Differences : Bromo and fluoro positions are swapped compared to the target compound; lacks a nitro group.

- Implications : Altered regioselectivity in coupling reactions due to shifted halogen positions. Lower molecular weight (248.84 g/mol vs. ~290 g/mol estimated for the target) may improve solubility .

Comparative Data Table

Research Findings

Reactivity

- Nitro Group Impact : The nitro group in the target compound enhances electrophilicity at the boron center, accelerating Suzuki-Miyaura coupling compared to methoxy- or ester-substituted analogs. However, nitro groups may decompose under basic or high-temperature conditions .

- Halogen Position : Bromo at position 4 (target) vs. 2 or 6 (analogs) influences cross-coupling efficiency. Para-substituted halogens typically offer better leaving-group ability than ortho-substituted ones .

Stability

- Compounds with nitro groups (e.g., target) may require stringent storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation. In contrast, methoxy-substituted analogs (e.g., CAS 957035-32-4) exhibit greater thermal stability .

Actividad Biológica

4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in drug development, particularly for targeting proteases and other enzymes involved in various diseases, including cancer.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a boronic acid functional group, which is crucial for its biological interactions. The substituents on the phenyl ring—bromo, fluoro, methoxy, and nitro groups—contribute to its reactivity and selectivity towards biological targets.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBBrFNO |

| Molecular Weight | 292.89 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| pKa | Not specified |

Anticancer Activity

Research indicates that boronic acids can inhibit the activity of certain proteases involved in cancer progression. For instance, studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The boronic acid moiety can form covalent bonds with the active sites of serine proteases, leading to inhibition of their enzymatic activities. This mechanism has been explored in several studies focusing on prostate cancer and breast cancer cell lines.

- Case Study : In a study examining the effects of various boronic acids on cancer cell proliferation, it was found that compounds with similar structural motifs to this compound demonstrated IC50 values ranging from 10 µM to 50 µM against human prostate cancer cell lines (PC-3 and LNCaP) .

Antitubercular Activity

The compound's potential as an antitubercular agent has also been assessed through structure-activity relationship (SAR) studies. Compounds featuring nitro and fluoro substitutions have shown varying degrees of activity against Mycobacterium tuberculosis.

- In Vitro Studies : A series of derivatives were synthesized and evaluated for their antitubercular properties using the microdilution method. The most potent derivatives exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL against M. tuberculosis H37Rv .

- Safety Profile : In vitro cytotoxicity assays indicated that these compounds had acceptable safety profiles when tested against Vero cell lines, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. The following points summarize key findings:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the compound's reactivity towards nucleophilic targets.

- Fluorine Substitution : The fluorine atom can improve metabolic stability and bioavailability while also influencing binding affinity to biological targets.

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Nitro Group | Increases reactivity; enhances anticancer activity |

| Fluoro Group | Improves metabolic stability; increases binding affinity |

| Methoxy Group | Modulates solubility; affects cellular uptake |

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For example:

- Start with a brominated nitroarene scaffold, introduce boronic acid via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ and a base like Na₂CO₃).

- Purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the boronic acid .

- Critical step : Protect the boronic acid group during nitration or methoxylation to avoid side reactions .

Q. How should researchers characterize this compound to confirm its structure?

Key characterization methods include:

Q. What are optimal storage conditions to ensure stability?

Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the boronic acid. Use amber vials to avoid photodegradation of nitro and fluoro substituents .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The ortho-nitro and meta-methoxy groups create steric hindrance, reducing coupling efficiency. Mitigate this by:

Q. How can researchers resolve contradictory data in reaction yields reported for similar compounds?

Cross-validate results using:

- Control experiments : Test reactivity of analogous compounds (e.g., 4-bromo-2,6-difluorophenylboronic acid) under identical conditions .

- In situ monitoring : Use Raman spectroscopy or HPLC to track reaction progress and identify intermediates .

- Meta-analysis : Compare literature data for nitro- and methoxy-substituted phenylboronic acids to isolate substituent-specific effects .

Q. What advanced purification techniques are recommended for high-purity isolation?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for trace impurity removal .

- Safety note : Nitro groups may decompose under heat; monitor thermal stability via TGA .

Methodological Challenges and Solutions

Q. How can computational tools accelerate reaction optimization?

- Reaction path searching : Use software like GRRM or Gaussian to map potential pathways and identify low-energy intermediates .

- Machine learning : Train models on existing phenylboronic acid reaction datasets to predict optimal conditions (e.g., catalyst loading, solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.